molecular formula C12H8FNO4 B6387891 MFCD18317130 CAS No. 1261946-72-8

MFCD18317130

Cat. No.: B6387891
CAS No.: 1261946-72-8
M. Wt: 249.19 g/mol
InChI Key: HBBWGGYOWPZQRC-UHFFFAOYSA-N
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Description

The compound “MFCD18317130” is a chemical entity with unique properties and potential applications in various scientific fields. It is known for its specific molecular structure, which contributes to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317130” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. One common method includes the reaction of precursor molecules in the presence of a catalyst at elevated temperatures. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using continuous flow reactors. This method ensures consistent quality and efficiency. The process involves the precise control of reaction parameters and the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18317130” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that interact with different reagents.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions typically occur in the presence of nucleophiles or electrophiles, depending on the nature of the substituent being introduced or replaced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“MFCD18317130” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific pathways involved in disease processes.

    Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which “MFCD18317130” exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate biochemical pathways, leading to specific physiological or chemical outcomes. The compound’s structure allows it to bind to active sites or alter the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

“MFCD18317130” can be compared with other similar compounds based on its structure and reactivity:

    Similar Compounds: Compounds with analogous functional groups or molecular frameworks.

    Uniqueness: The unique aspects of “this compound” include its specific reactivity profile and the ability to undergo multiple types of chemical reactions under various conditions.

Properties

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO4/c13-7-1-2-10(15)8(4-7)9-3-6(12(17)18)5-14-11(9)16/h1-5,15H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBWGGYOWPZQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CNC2=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687261
Record name 5-(5-Fluoro-2-hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-72-8
Record name 5-(5-Fluoro-2-hydroxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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